N-(3,4-dimethylphenyl)-N~2~-(diphenylacetyl)alaninamide
Description
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenyl group, a diphenylacetamido group, and a propanamide group.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2,2-diphenylacetyl)amino]propanamide |
InChI |
InChI=1S/C25H26N2O2/c1-17-14-15-22(16-18(17)2)27-24(28)19(3)26-25(29)23(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,19,23H,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
OVJWLVXHXBHJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3,4-Dimethylphenylamine: This can be achieved through the nitration of 3,4-dimethylbenzene followed by reduction.
Synthesis of 2,2-Diphenylacetic Acid: This can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by reduction.
Amidation Reaction: The final step involves the reaction of 3,4-dimethylphenylamine with 2,2-diphenylacetic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)ETHANAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)BUTANAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a diphenylacetamido group, and a propanamide group makes it a versatile compound with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
